molecular formula C15H11ClN2 B3291846 5-Chloro-1,3-diphenyl-1H-pyrazole CAS No. 87383-47-9

5-Chloro-1,3-diphenyl-1H-pyrazole

Cat. No.: B3291846
CAS No.: 87383-47-9
M. Wt: 254.71 g/mol
InChI Key: JAQGCSZBLWDJHB-UHFFFAOYSA-N
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Description

5-Chloro-1,3-diphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a chlorine atom at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Scientific Research Applications

5-Chloro-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1,3-diphenyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives have been found to exhibit a wide range of biological activities . For example, certain pyrazole derivatives have shown anticancer potential and cyclin-dependent kinase-2 (CDK2) inhibitory properties .

Safety and Hazards

The compound is classified as having acute toxicity when ingested, skin irritant, serious eye damage, and may cause respiratory irritation . It also poses a chronic hazard to the aquatic environment .

Future Directions

The future directions for 5-Chloro-1,3-diphenyl-1H-pyrazole could involve further exploration of its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of green synthesis methods and microwave-assisted synthesis could also be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-diphenyl-1H-pyrazole typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of benzaldehyde with acetophenone to form chalcone, which is then reacted with hydrazine hydrate in the presence of a base to yield the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQGCSZBLWDJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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